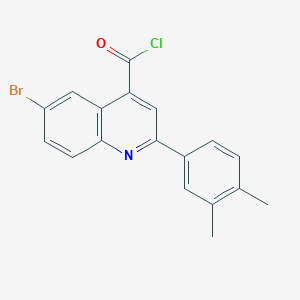
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (6-Br-2-DMPQ-4-Cl) is a compound of interest due to its various applications in scientific research. 6-Br-2-DMPQ-4-Cl is a brominated quinoline derivative that has been used in a variety of studies, such as those involving the synthesis of fluorescent molecules, the use of fluorescent probes for imaging, and the development of new pharmaceuticals. 6-Br-2-DMPQ-4-Cl has also been used as a reagent for the synthesis of other compounds and as a catalyst for the synthesis of polymers materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Benzo(h)quinoline Derivatives : Rice (1976) discussed the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, demonstrating the process of creating benzo[h]quinoline derivatives, which are relevant to the chemical family of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (Rice, 1976).
Molecular Structure and Spectroscopic Characterization : Wazzan, Al-Qurashi, and Faidallah (2016) conducted a detailed study on the molecular structure, spectroscopic characterization, and analyses of similar benzo[h]quinoline derivatives, providing insights into the structural and electronic properties of these compounds (Wazzan, Al-Qurashi & Faidallah, 2016).
Applications in Medicine and Biology
Antimalarial Activity : A study by Parthasaradhi et al. (2015) on the synthesis of novel quinoline-based triazoles revealed significant antimicrobial and antimalarial activities, suggesting potential medical applications for compounds in the quinoline family (Parthasaradhi et al., 2015).
Photophysical Characterization : Ghedini et al. (2002) investigated luminescent zinc complexes with substituted hydroxyquinolines. These studies highlight the photophysical properties of quinoline derivatives, which may have applications in developing new luminescent materials (Ghedini et al., 2002).
Chemical Reactions and Synthesis Techniques
Synthesis of Quinoline Derivatives : Boduszek and Shine (1988) described the quinamine rearrangements, providing insights into the chemical reactions and synthesis techniques relevant to quinoline derivatives (Boduszek & Shine, 1988).
Nonlinear Optical Properties : Khalid et al. (2019) synthesized and characterized potent quinoline-based derivatives, assessing their electronic and nonlinear optical properties. This study demonstrates the potential use of quinoline derivatives in technological applications related to nonlinear optics (Khalid et al., 2019).
Eigenschaften
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVPNKDDHJMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



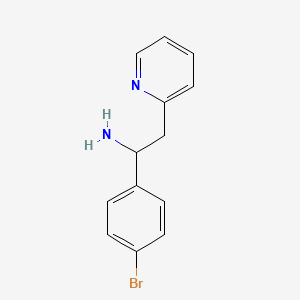
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)
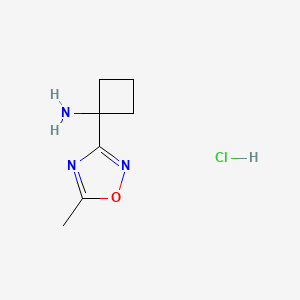
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)
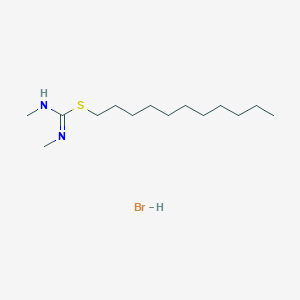
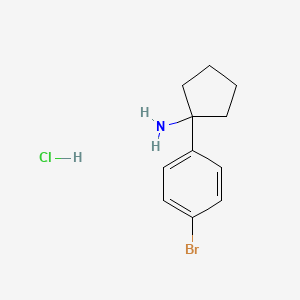

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

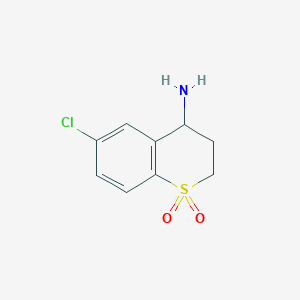
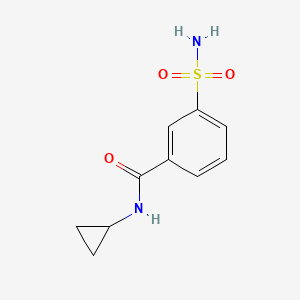
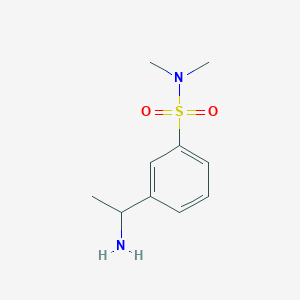
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)